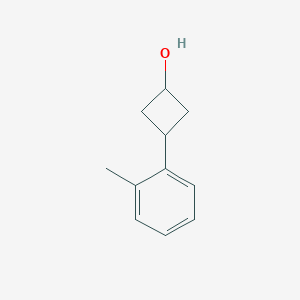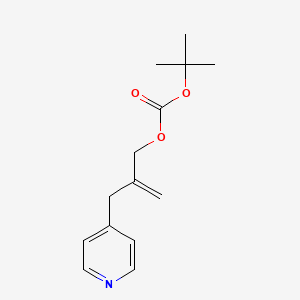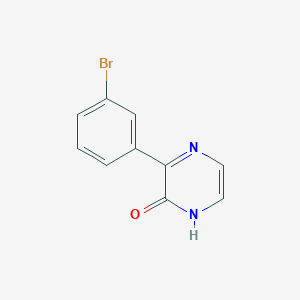![molecular formula C13H16O4 B13704156 [(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is a chemical compound that features a tetrahydrofuran ring substituted with a hydroxyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate typically involves the cyclization and hydrolysis of precursor compounds. One common method is the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis to yield 3-hydroxytetrahydrofuran . The hydroxyl group is then esterified with 4-methylbenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran derivatives.
Reduction: Formation of 3-hydroxytetrahydrofuran-2-ylmethanol.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of tetrahydrofuran derivatives on biological systems. Its hydroxyl and ester groups make it a versatile molecule for probing enzyme interactions and metabolic pathways.
Medicine
In medicine, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxytetrahydrofuran: A simpler analog without the benzoate ester.
4-methylbenzoic acid: The benzoate ester component of the compound.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is unique due to the combination of the tetrahydrofuran ring and the benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(3-hydroxyoxolan-2-yl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3 |
Clave InChI |
FJEYWANPLCAVOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)

![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)






![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)

